molecular formula C11H15NO5 B1343870 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid CAS No. 160938-85-2

5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid

Cat. No.: B1343870
CAS No.: 160938-85-2
M. Wt: 241.24 g/mol
InChI Key: UOXKOXPQCRDDHV-UHFFFAOYSA-N
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Description

The compound is a derivative of furoic acid, which is an organic compound containing a furan substituted with a carboxylic acid . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate in the presence of a base . This forms the Boc-protected amine, which can then be further reacted as needed .


Molecular Structure Analysis

The molecular structure of similar compounds shows the presence of a furan ring, a carboxylic acid group, and a Boc-protected amine . The Boc group is typically represented as (C(CH3)3)2O .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, regenerating the free amine . Other reactions would depend on the specific structure of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Boc-protected amines are generally stable under basic conditions but can be deprotected under acidic conditions .

Scientific Research Applications

Divergent and Solvent-Dependent Reactions

Research has shown that starting from compounds similar to 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid, divergent synthesis can be achieved through careful selection of solvents and temperatures. This approach has facilitated the synthesis of molecules like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, demonstrating the compound's utility in creating varied chemical structures under different conditions (Rossi et al., 2007).

Polymorphism in Chemical Structures

The study of polymorphism has been enriched by examining compounds closely related to this compound. For instance, the analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester revealed two polymorphic forms, offering insights into the structural versatility and stability of such compounds under different crystalline conditions (Gebreslasie, Jacobsen, & Görbitz, 2011).

Novel Synthetic Routes and Molecule Formation

Innovative synthetic routes enabled by derivatives of this compound have led to the creation of new amino acids and other complex molecules. These synthetic methodologies offer pathways to non-natural amino acids and furanic amino acids, which are valuable in the development of pharmaceuticals and advanced materials (Ferreira, Maia, & Monteiro, 2003).

Biocatalytic and Chemocatalytic Transformations

The compound and its derivatives have been instrumental in facilitating biocatalytic and chemocatalytic transformations, including the oxidation of furans into furan carboxylic acids. These processes are crucial for the development of bio-based polymers and fine chemicals, highlighting the role of this compound in green chemistry and sustainability efforts (Wen, Zhang, Zong, & Li, 2020).

Future Directions

The use of Boc-protected amines in organic synthesis is a well-established field. Future research may focus on developing new synthetic routes, improving existing methods, or exploring new applications for these compounds .

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic compounds in this process.

Mode of Action

In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in the formation of carbon–carbon bonds . This involves the interaction of the compound with a transition metal catalyst, leading to oxidative addition and transmetalation .

Biochemical Pathways

Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound plays a part in the synthesis of complex organic molecules. This could potentially impact various biochemical pathways depending on the specific molecules being synthesized.

Result of Action

As a reagent in the suzuki–miyaura cross-coupling reaction , its primary effect is likely the facilitation of carbon–carbon bond formation, leading to the synthesis of complex organic molecules.

Biochemical Analysis

Biochemical Properties

5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid plays a crucial role in biochemical reactions, particularly in the context of amino acid protection and peptide synthesis. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. It is commonly used as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes, which can be selectively deprotected under specific conditions .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, this compound can impact cell signaling by interacting with specific receptors and enzymes, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly at specific dosage levels. Toxicity studies have also highlighted potential adverse effects at high doses, including disruptions in metabolic pathways and cellular signaling .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. Additionally, this compound can affect the overall metabolic balance within cells, impacting energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can influence its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXKOXPQCRDDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160938-85-2
Record name 5-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160938-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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